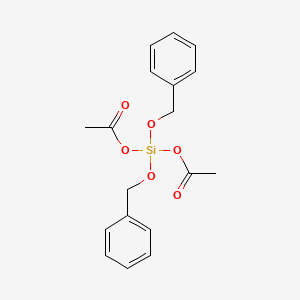
Dibenzyloxydiacetoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzyloxydiacetoxysilane is an organosilicon compound with the molecular formula C18H20O6Si. It is known for its unique chemical properties and versatility in various industrial and research applications. This compound is characterized by the presence of two benzyl groups and two acetoxy groups attached to a silicon atom, making it a valuable intermediate in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dibenzyloxydiacetoxysilane can be synthesized through a silanization reaction involving benzyl alcohol and acetic anhydride with a silicon-based reagent. The reaction typically proceeds as follows:
Reactants: Benzyl alcohol, acetic anhydride, and a silicon-based reagent (such as silicon tetrachloride).
Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis, often in the presence of a catalyst like pyridine or triethylamine.
Procedure: Benzyl alcohol is first reacted with acetic anhydride to form benzyl acetate. This intermediate is then treated with the silicon reagent to yield this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale silanization processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: Dibenzyloxydiacetoxysilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and acetic acid.
Condensation: Can condense with other silanes or silanols to form siloxane bonds.
Substitution: The acetoxy groups can be replaced by other nucleophiles, such as alcohols or amines.
Common Reagents and Conditions:
Hydrolysis: Typically performed in the presence of water or aqueous solutions, sometimes catalyzed by acids or bases.
Condensation: Often carried out under acidic or basic conditions to facilitate the formation of siloxane bonds.
Substitution: Requires nucleophilic reagents like alcohols, amines, or thiols, usually under mild heating.
Major Products:
Hydrolysis: Produces silanols and acetic acid.
Condensation: Forms siloxane polymers or oligomers.
Substitution: Yields substituted silanes with various functional groups.
Aplicaciones Científicas De Investigación
Dibenzyloxydiacetoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in silanization reactions.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.
Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its ability to improve surface properties and durability.
Mecanismo De Acción
The mechanism by which dibenzyloxydiacetoxysilane exerts its effects is primarily through its ability to form stable siloxane bonds. This compound can interact with various substrates, leading to the formation of robust and flexible networks. The molecular targets and pathways involved include:
Siloxane Bond Formation: Facilitates the creation of strong, flexible networks in polymers and coatings.
Surface Modification: Enhances the properties of surfaces by forming a thin, protective layer that improves adhesion and resistance to environmental factors.
Comparación Con Compuestos Similares
Dibenzyloxydiacetoxysilane can be compared with other organosilicon compounds such as:
Trimethylsilyl Acetate: Similar in its use for surface modification but differs in the nature of the substituents attached to the silicon atom.
Phenyltrimethoxysilane: Used in similar applications but has different reactivity and properties due to the presence of methoxy groups instead of acetoxy groups.
Tetraethyl Orthosilicate: Commonly used in the production of silica-based materials, differing in its structure and applications.
Uniqueness: this compound stands out due to its combination of benzyl and acetoxy groups, which provide unique reactivity and versatility in various applications. Its ability to form stable siloxane bonds and modify surfaces makes it a valuable compound in both research and industrial settings.
By understanding the properties, preparation methods, and applications of this compound, researchers and industry professionals can leverage its unique characteristics for a wide range of innovative solutions.
Propiedades
Fórmula molecular |
C18H20O6Si |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
[acetyloxy-bis(phenylmethoxy)silyl] acetate |
InChI |
InChI=1S/C18H20O6Si/c1-15(19)23-25(24-16(2)20,21-13-17-9-5-3-6-10-17)22-14-18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3 |
Clave InChI |
BKLZXRZFFSHLOS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O[Si](OCC1=CC=CC=C1)(OCC2=CC=CC=C2)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


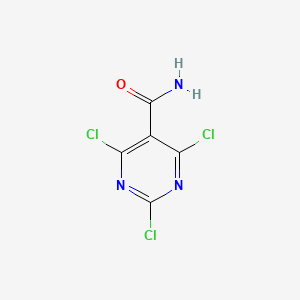
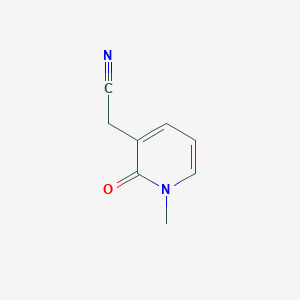
![6-Bromoimidazo[1,2-a]pyridin-2-amine; trifluoroacetic acid](/img/structure/B13130575.png)
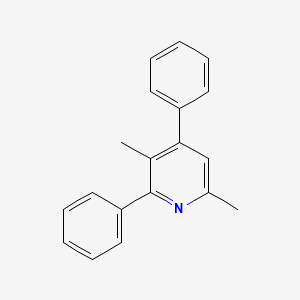
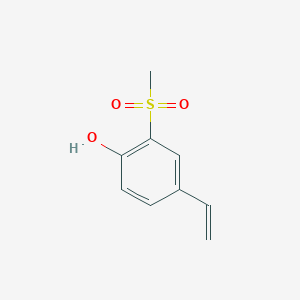
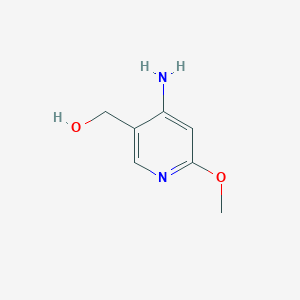

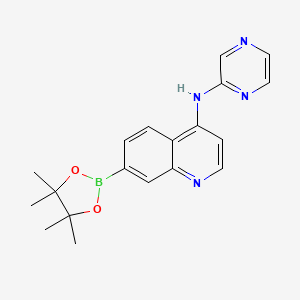
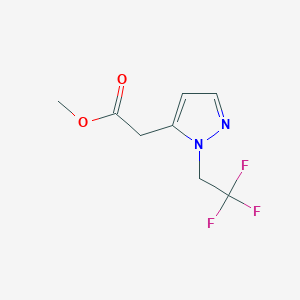

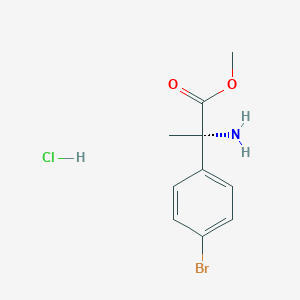

![6-Chloro-[2,4'-bipyridine]-4-carbaldehyde](/img/structure/B13130617.png)

